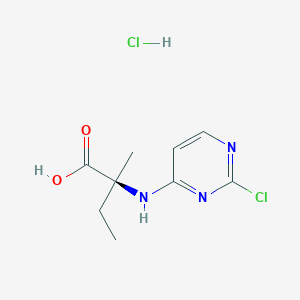
1-(4-Aminomethyl-phenyl)-2-phenyl-ethanone
Overview
Description
The compound “1-(4-(Aminomethyl)phenyl)-2-phenyl-ethanone” seems to be a complex organic compound. However, there is no specific information available about this compound1.
Synthesis Analysis
There is no specific information available about the synthesis of “1-(4-Aminomethyl-phenyl)-2-phenyl-ethanone”. However, similar compounds like “1-(4-(Aminomethyl)phenyl)pyridin-1-ium chloride” are available1.
Molecular Structure Analysis
The molecular structure of “1-(4-(Aminomethyl)phenyl)-2-phenyl-ethanone” is not available. However, a similar compound “1-(4-(Aminomethyl)phenyl)pyridin-1-ium chloride” has a molecular formula of C12H13ClN22.
Chemical Reactions Analysis
There is no specific information available about the chemical reactions involving “1-(4-Aminomethyl-phenyl)-2-phenyl-ethanone”. However, a similar compound “1-(4-(Aminomethyl)phenyl)pyridin-1-ium chloride” is used for the covalent charge-tagging of molecules containing carboxylic acid (in the presence of peptide coupling reagents) and aldehydes3.
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4-Aminomethyl-phenyl)-2-phenyl-ethanone” are not available. However, a similar compound “1-(4-(Aminomethyl)phenyl)pyridin-1-ium chloride” is known to be a solid and should be stored in a dark place, in an inert atmosphere, at 2-8°C1.
Safety And Hazards
The safety and hazards of “1-(4-Aminomethyl-phenyl)-2-phenyl-ethanone” are not known. However, a similar compound “1-(4-(Aminomethyl)phenyl)pyridin-1-ium chloride” has a GHS07 signal word of warning, with hazard statements H315-H319-H3351.
Future Directions
There is no specific information available about the future directions of “1-(4-Aminomethyl-phenyl)-2-phenyl-ethanone”. However, a similar compound “1-(4-(Aminomethyl)phenyl)pyridin-1-ium chloride” is used for the comprehensive mapping of brain carboxyl and aldehyde metabolites by MALDI mass spectrometry imaging3.
Please note that the information provided is based on similar compounds and may not be completely accurate for “1-(4-Aminomethyl-phenyl)-2-phenyl-ethanone”. For more accurate information, further research and experimentation would be necessary.
properties
IUPAC Name |
1-[4-(aminomethyl)phenyl]-2-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c16-11-13-6-8-14(9-7-13)15(17)10-12-4-2-1-3-5-12/h1-9H,10-11,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBAXGAFYAZLBAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10651300 | |
| Record name | 1-[4-(Aminomethyl)phenyl]-2-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10651300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Aminomethyl-phenyl)-2-phenyl-ethanone | |
CAS RN |
801190-98-7 | |
| Record name | 1-[4-(Aminomethyl)phenyl]-2-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10651300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



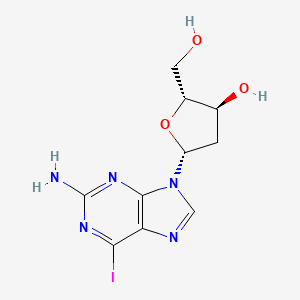
![4-(1,4-Dioxaspiro[4.5]decan-8-yl)aniline](/img/structure/B1497601.png)
![ethyl 2-isopropyl-5-methyl-1H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1497603.png)
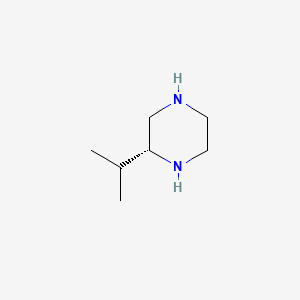
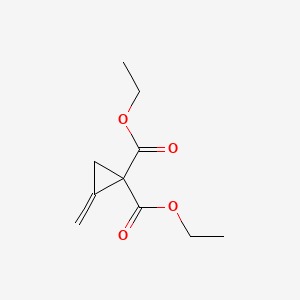


![(S)-tert-Butyl 3-([1,1'-biphenyl]-4-yl)-2-aminopropanoate](/img/structure/B1497615.png)
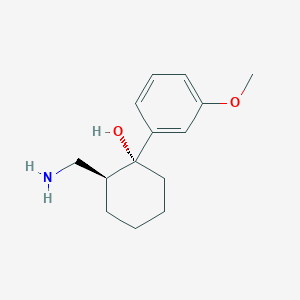

![({1-[(2-Methyl-1H-imidazol-1-YL)methyl]cyclopropyl}methyl)amine](/img/structure/B1497627.png)

